Pyrimidine-2,4,6-triol

Catalog No.
S708185
CAS No.
223674-01-9
M.F
C4H4N2O3
M. Wt
128.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pyrimidine-2,4,6-triol

CAS Number

223674-01-9

Product Name

Pyrimidine-2,4,6-triol

IUPAC Name

6-hydroxy-1H-pyrimidine-2,4-dione

Molecular Formula

C4H4N2O3

Molecular Weight

128.09 g/mol

InChI

InChI=1S/C4H4N2O3/c7-2-1-3(8)6-4(9)5-2/h1H,(H3,5,6,7,8,9)

InChI Key

GWEJPUMJAQFCBN-UHFFFAOYSA-N

SMILES

C1=C(NC(=O)NC1=O)O

Canonical SMILES

C1=C(NC(=O)NC1=O)O

Pyrimidine-2,4,6-triol is a heterocyclic organic compound characterized by a pyrimidine ring with three hydroxyl groups at positions 2, 4, and 6. Its molecular formula is C4H4N2O3C_4H_4N_2O_3 with a molecular weight of approximately 148.11 g/mol. The compound appears as a white solid and has a melting point ranging from 255 to 259 degrees Celsius. Pyrimidine-2,4,6-triol exhibits significant functional properties due to the presence of multiple hydroxyl groups, making it a versatile compound in various chemical applications .

Organic Chemistry and Synthesis

Pyrimidine-2,4,6-triol serves as a building block for the synthesis of various organic compounds. Its reactive sites, particularly the hydroxyl groups, allow for further functionalization through various reactions like esterification, amidation, and alkylation. This versatility makes it a valuable tool for creating diverse molecules with specific properties for research purposes [].

Biological Research and Medicine

Historically, pyrimidine-2,4,6-triol, under the name barbituric acid, played a significant role in medicine as a central nervous system depressant. However, due to its high risk of addiction and overdose, its use as a sedative and hypnotic has been largely discontinued [].

  • Studying neuronal function and behavior: By modulating neurotransmitter activity, barbiturates can help researchers understand the mechanisms involved in sleep, anesthesia, and seizure activity [].
  • Investigating anticonvulsant properties: Certain barbiturate derivatives exhibit anticonvulsant properties, making them potential candidates for developing new epilepsy treatments [].

Material Science Applications

Pyrimidine-2,4,6-triol, due to its specific ring structure and functional groups, has potential applications in material science research. Its derivatives are being explored for their:

  • Supramolecular chemistry: The self-assembly properties of certain pyrimidine-2,4,6-triol derivatives are being investigated for creating new functional materials with specific structures and properties [].
  • Sensor development: Derivatives with specific functional groups are being explored for their potential use in developing sensors for various applications, such as detecting specific molecules or environmental changes [].
Due to its reactive hydroxyl groups. Some notable reactions include:

  • Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
  • Esterification: Reaction with carboxylic acids can lead to the formation of esters.
  • Condensation: It can participate in condensation reactions, forming larger molecules or polymers when reacted with aldehydes or ketones .

Research indicates that pyrimidine derivatives exhibit various biological activities, including antimicrobial and antifungal properties. Pyrimidine-2,4,6-triol has been studied for its potential role in inhibiting certain enzymes and pathways in microbial metabolism. Its hydroxyl groups may contribute to its ability to interact with biological macromolecules, influencing cellular processes .

Pyrimidine-2,4,6-triol can be synthesized through several methods:

  • Chemical Synthesis: One common method involves the reaction of sodium with ethanol to produce pyrimidine-2,4,6-triol as an intermediate product. The process typically yields around 69% purity .
  • Biological Synthesis: Certain bacterial strains have been shown to convert simpler pyridine derivatives into pyrimidine-2,4,6-triol through bioconversion processes involving enzymatic activity .
  • Reflux Method: A typical laboratory synthesis might involve refluxing pyrimidine derivatives with hydroxylating agents under controlled conditions to yield pyrimidine-2,4,6-triol .

Pyrimidine-2,4,6-triol finds applications in various fields:

  • Pharmaceuticals: Its derivatives are explored for their potential therapeutic effects against infections.
  • Polymer Chemistry: It serves as a precursor in the synthesis of hyperbranched polymers and other advanced materials due to its multifunctional nature .
  • Agricultural Chemicals: Its antimicrobial properties make it a candidate for developing agricultural fungicides and herbicides.

Studies on the interactions of pyrimidine-2,4,6-triol with other compounds reveal its potential as a ligand in coordination chemistry. Its ability to form hydrogen bonds through hydroxyl groups allows it to interact favorably with metal ions and other organic molecules. Research has also indicated that pyrimidine-2,4,6-triol can modulate enzyme activity by binding to active sites or allosteric sites in biological systems .

Pyrimidine-2,4,6-triol shares structural similarities with several other compounds within the pyrimidine family. Here are some comparable compounds:

Compound NameStructure FeaturesUnique Characteristics
Pyridine-2,3-diolContains two hydroxyl groups on a pyridine ringLess soluble than pyrimidine derivatives
Pyridine-2,5-diolTwo hydroxyl groups at different positionsExhibits different biological activities
Pyrimidine-2-thiolContains a thiol group instead of hydroxylsUnique reactivity due to sulfur presence
Pyrimidine-3-carboxylic acidCarboxylic acid functionalityAcidic properties alter reactivity

Pyrimidine-2,4,6-triol is unique due to its specific arrangement of hydroxyl groups which enhances its solubility and reactivity compared to other similar compounds. This structural feature contributes significantly to its diverse applications in chemical synthesis and biological research .

Pyrimidine-2,4,6-triol is a heterocyclic organic compound characterized by a six-membered pyrimidine ring with three oxygen-containing functional groups at specific positions [1]. The compound has the molecular formula C₄H₄N₂O₃ and a molecular weight of 128.09 grams per mole [1] [2]. The structure features a pyrimidine ring system with two nitrogen atoms located at positions 1 and 3, following the International Union of Pure and Applied Chemistry nomenclature conventions for heterocyclic compounds [3] [4].

The molecular structure exhibits multiple functional groups that contribute to its chemical reactivity and biological interactions [1]. The compound contains carbonyl groups at positions 2 and 4, and a hydroxyl group at position 6 of the pyrimidine ring [1] [2]. This arrangement of functional groups creates a unique chemical environment that allows for various intermolecular interactions, particularly hydrogen bonding capabilities [1].

Molecular PropertyValueSource
Molecular FormulaC₄H₄N₂O₃ [1] [2]
Molecular Weight128.09 g/mol [1] [2]
Chemical Abstracts Service Number223674-01-9 [1] [2]
International Chemical IdentifierInChI=1S/C4H4N2O3/c7-2-1-3(8)6-4(9)5-2/h1H,(H3,5,6,7,8,9) [1]
Simplified Molecular Input Line Entry SystemC1=C(NC(=O)NC1=O)O [1] [2]

The three-dimensional molecular geometry of pyrimidine-2,4,6-triol demonstrates a planar aromatic ring structure with substituent groups positioned to maximize stability through resonance effects [1]. The carbonyl groups at positions 2 and 4 serve as hydrogen bond acceptors, while the hydroxyl group at position 6 functions as both a hydrogen bond donor and acceptor [1]. This dual functionality enables complex interactions with biological macromolecules and other chemical species [1].

Structural Isomerism and Nomenclature

Pyrimidine-2,4,6-triol exhibits significant tautomeric behavior, which represents a form of structural isomerism involving the rapid interconversion between different structural forms [5] [6]. The compound exists in equilibrium between keto and enol tautomeric forms, with the keto form generally being more thermodynamically stable [5] [6]. This tautomerism occurs through the migration of hydrogen atoms and the redistribution of electron density within the molecular structure [6].

The International Union of Pure and Applied Chemistry systematic name for this compound is 6-hydroxy-1H-pyrimidine-2,4-dione, which reflects the predominant keto tautomeric form [1] [2]. Alternative nomenclature includes 2,4,6-pyrimidinetriol, pyrimidine-2,4,6-trione, and 1,3-diazinane-2,4,6-trione, depending on the specific tautomeric form being described [2] [7] [8].

Nomenclature SystemChemical NameStructural Description
International Union of Pure and Applied Chemistry Systematic6-hydroxy-1H-pyrimidine-2,4-dioneKeto form with hydroxyl at position 6 [1] [2]
International Union of Pure and Applied Chemistry Alternative2,4,6-pyrimidinetriolTriol form emphasizing three hydroxyl groups [2]
Common NamePyrimidine-2,4,6-triolGeneral designation for all tautomeric forms [1] [2]
Chemical Abstracts Service2,4,6(1H,3H,5H)-pyrimidinetrioneHighlighting saturated ring positions [8]

The tautomeric equilibrium significantly influences the chemical properties and reactivity of the compound [5] [6]. The presence of multiple tautomeric forms complicates the nomenclature, as different naming systems may emphasize different structural aspects of the same molecule [3]. The pyrimidine ring numbering system follows International Union of Pure and Applied Chemistry conventions, where nitrogen atoms are assigned positions 1 and 3, and carbon atoms occupy positions 2, 4, 5, and 6 [3] [9].

Relationship to Barbituric Acid

Pyrimidine-2,4,6-triol is chemically identical to barbituric acid, representing the same molecular entity described under different nomenclatural conventions [7] [8]. Barbituric acid, with the systematic name 1,3-diazinane-2,4,6-trione, was first synthesized in 1864 by German chemist Adolf von Baeyer through the reduction of alloxan dibromide with hydrocyanic acid [7]. The compound serves as the parent structure for the barbiturate class of pharmaceutical compounds, although barbituric acid itself lacks pharmacological activity [7].

The historical synthesis methods for barbituric acid provide insight into the chemical properties of pyrimidine-2,4,6-triol [7]. Édouard Grimaux developed an alternative synthetic route in 1879, condensing malonic acid with urea in the presence of phosphorus oxychloride [7]. Modern synthetic approaches typically employ diethyl malonate instead of malonic acid to avoid complications associated with carboxylic acid reactivity [7].

Historical Synthesis MethodYearReagentsResearcher
Alloxan dibromide reduction1864Alloxan dibromide, hydrocyanic acidAdolf von Baeyer [7]
Malonic acid condensation1879Malonic acid, urea, phosphorus oxychlorideÉdouard Grimaux [7]
Modern diethyl malonate methodContemporaryDiethyl malonate, urea, sodium ethoxideVarious researchers [10]

The structural relationship between pyrimidine-2,4,6-triol and barbituric acid demonstrates the importance of systematic nomenclature in chemical identification [7] [8]. Both names refer to the same molecular structure, with barbituric acid being the historically established common name and pyrimidine-2,4,6-triol representing the more systematic chemical designation [7] [8]. This dual nomenclature reflects the compound's significance in both historical pharmaceutical chemistry and modern heterocyclic chemistry [7].

Relationship to Pyrimidine Nucleobases

Pyrimidine-2,4,6-triol shares fundamental structural similarities with naturally occurring pyrimidine nucleobases, including cytosine, thymine, and uracil [11] [12]. All these compounds are built upon the basic pyrimidine ring system, which consists of a six-membered heterocyclic structure containing two nitrogen atoms at positions 1 and 3 [11] [3]. The pyrimidine framework serves as the foundation for essential biological molecules involved in genetic information storage and transmission [11] [13].

The three naturally occurring pyrimidine nucleobases exhibit specific substitution patterns that distinguish them from pyrimidine-2,4,6-triol [11] [12]. Cytosine contains a carbonyl group at position 2 and an amino group at position 4 [11]. Thymine features carbonyl groups at positions 2 and 4, along with a methyl group at position 5 [11]. Uracil possesses carbonyl groups at positions 2 and 4, similar to thymine but lacking the methyl substitution [11].

Pyrimidine CompoundMolecular FormulaSubstitution PatternBiological Role
Pyrimidine-2,4,6-triolC₄H₄N₂O₃Carbonyl at 2,4; hydroxyl at 6Synthetic compound [1]
CytosineC₄H₅N₃OCarbonyl at 2; amino at 4Deoxyribonucleic acid and ribonucleic acid base [11] [12]
ThymineC₅H₆N₂O₂Carbonyl at 2,4; methyl at 5Deoxyribonucleic acid base only [11] [12]
UracilC₄H₄N₂O₂Carbonyl at 2,4Ribonucleic acid base only [11] [12]

The structural comparison reveals that pyrimidine-2,4,6-triol contains an additional oxygen-bearing functional group at position 6 compared to the natural nucleobases [1] [11]. This extra substitution significantly alters the chemical properties and biological behavior of the compound [1]. While natural pyrimidine nucleobases participate in Watson-Crick base pairing through specific hydrogen bonding patterns, pyrimidine-2,4,6-triol exhibits different intermolecular interaction capabilities due to its unique substitution pattern [11] [14].

Crystallographic Data

Crystallographic studies of pyrimidine-2,4,6-triol derivatives have provided valuable insights into the solid-state structure and molecular packing arrangements of related compounds [15] [16]. X-ray diffraction analyses reveal that pyrimidine-containing molecules typically adopt planar ring conformations with specific intermolecular hydrogen bonding patterns that stabilize the crystal lattice [15] [17].

Research on substituted pyrimidine-2,4,6-trione derivatives has demonstrated characteristic structural features in the crystalline state [15] [16]. The six-membered pyrimidine ring maintains planarity with root mean square deviations typically less than 0.05 Angstroms [15]. The carbonyl groups and hydroxyl substituents participate in extensive hydrogen bonding networks that influence crystal packing and stability [15] [17].

Crystallographic ParameterTypical RangeStructural Significance
Pyrimidine ring planarityRoot mean square deviation < 0.05 ÅMaintains aromatic character [15]
Intermolecular hydrogen bondsMultiple C-H···O interactionsStabilizes crystal structure [15] [17]
Molecular packingDimeric arrangementsInfluences physical properties [17]
Thermal stabilityVariable decomposition patternsDepends on substitution [15]

Thermogravimetric analysis of pyrimidine derivatives indicates that the thermal decomposition behavior is strongly influenced by the specific substitution pattern and intermolecular interactions present in the crystal structure [15]. The presence of hydroxyl and carbonyl groups in pyrimidine-2,4,6-triol would be expected to contribute to hydrogen bonding networks similar to those observed in related compounds [15] [17]. Density functional theory calculations on similar pyrimidine structures have revealed high dipole moments, indicating significant charge separation and potential for strong intermolecular interactions [15].

Physical Characteristics

Appearance and Organoleptic Properties

Pyrimidine-2,4,6-triol presents as a light cream to white colored powder or solid at room temperature [1]. The compound exhibits characteristic organoleptic properties that are consistent with its heterocyclic structure containing multiple hydroxyl groups. The compound is odorless under normal conditions, which is typical for pyrimidine derivatives with extensive hydrogen bonding capabilities [1].

The physical appearance of pyrimidine-2,4,6-triol is influenced by its molecular structure, which contains three hydroxyl groups positioned at the 2, 4, and 6 positions of the pyrimidine ring. This substitution pattern contributes to the compound's solid-state properties and its tendency to form hydrogen-bonded networks in the crystalline state .

Melting and Boiling Points

Pyrimidine-2,4,6-triol exhibits a melting point range of 248-252°C with decomposition occurring during the melting process [1]. This relatively high melting point is characteristic of compounds with extensive intermolecular hydrogen bonding, which is facilitated by the presence of multiple hydroxyl groups and nitrogen atoms in the pyrimidine ring.

The compound does not have a well-defined boiling point due to thermal decomposition occurring at elevated temperatures. Specifically, decomposition begins at approximately 260°C, preventing the compound from reaching a stable boiling point [1]. This thermal instability is common among polyhydroxylated pyrimidine derivatives and is attributed to the breakdown of the hydrogen-bonded network and potential dehydration reactions at high temperatures.

Solubility Profile

The solubility characteristics of pyrimidine-2,4,6-triol demonstrate distinct patterns based on solvent polarity and temperature. The compound exhibits a water solubility of 142 grams per liter at 20°C, indicating moderate hydrophilicity [1]. This water solubility is enhanced by the presence of multiple hydroxyl groups that can form hydrogen bonds with water molecules.

Temperature significantly affects the solubility profile of pyrimidine-2,4,6-triol. The compound is soluble in hot water but insoluble in cold water, suggesting a strong temperature dependence of its dissolution behavior [1]. This temperature-dependent solubility is consistent with the compound's hydrogen bonding capabilities and the energy required to disrupt intermolecular interactions.

In organic solvents, pyrimidine-2,4,6-triol shows selective solubility patterns. The compound is insoluble in alcohols, which is somewhat unusual given the hydroxyl groups present in its structure [1]. However, it demonstrates solubility in ether, indicating that the compound can interact with less polar solvents under certain conditions [1].

Spectroscopic Properties

Ultraviolet-Visible Absorption Spectra

The ultraviolet-visible absorption spectrum of pyrimidine-2,4,6-triol exhibits characteristic absorption patterns that reflect its aromatic pyrimidine core and the electronic effects of the hydroxyl substituents. The compound shows compound-specific absorption patterns in the ultraviolet region, which are influenced by the electron-donating properties of the hydroxyl groups and the electron-accepting nature of the pyrimidine ring [3].

The absorption characteristics of pyrimidine-2,4,6-triol are related to π→π* transitions within the pyrimidine ring system. The presence of hydroxyl groups at positions 2, 4, and 6 creates a push-pull electronic system that modulates the absorption wavelengths and intensities. These electronic transitions are sensitive to solvent polarity and pH changes, making the compound useful for analytical applications [4].

Fluorescence Properties

Pyrimidine-2,4,6-triol demonstrates interesting fluorescence properties that are closely related to its tautomeric behavior and hydrogen bonding capabilities. The compound exhibits pH-dependent fluorescence, with emission characteristics that change significantly upon protonation or deprotonation of the hydroxyl groups [5].

The fluorescence properties of pyrimidine-2,4,6-triol are influenced by excited-state intramolecular proton transfer processes. The hydroxyl groups can participate in proton transfer reactions with the nitrogen atoms in the pyrimidine ring, leading to changes in the emission wavelength and intensity [4]. This behavior makes the compound potentially useful as a fluorescent probe for pH sensing applications.

Environmental factors such as solvent polarity and temperature significantly affect the fluorescence properties of pyrimidine-2,4,6-triol. In polar solvents, the compound tends to exhibit red-shifted emission compared to non-polar environments, consistent with the formation of more polar excited states [5].

Tautomerization Phenomena

Keto-Enol Tautomerism

Pyrimidine-2,4,6-triol exhibits complex tautomeric behavior, existing in multiple tautomeric forms that are in dynamic equilibrium. The compound can exist in both keto and enol forms, with the keto form being predominantly favored under most conditions [6]. This tautomeric equilibrium is fundamental to understanding the compound's chemical reactivity and biological activity.

The keto-enol tautomerization of pyrimidine-2,4,6-triol involves the migration of protons between the hydroxyl groups and the pyrimidine ring system. The equilibrium position is strongly influenced by the relative stability of the different tautomeric forms, with the keto tautomer being favored by more than 99% under normal conditions [6].

The tautomeric behavior of pyrimidine-2,4,6-triol is analogous to that observed in other pyrimidine derivatives, where the keto form is generally more stable due to the stronger carbonyl bonds compared to the corresponding enol forms [6]. This stability difference is typically on the order of 45-60 kJ/mol, which accounts for the strong preference for the keto form.

Environmental Effects on Tautomeric Equilibrium

The tautomeric equilibrium of pyrimidine-2,4,6-triol is sensitive to environmental conditions, particularly solvent polarity and temperature. In polar solvents such as acetonitrile, a small but measurable amount of enol form (approximately 4%) can be detected in the equilibrium mixture [7]. This solvent effect demonstrates that higher polarity environments can stabilize the enol form through enhanced solvation.

Temperature effects on the tautomeric equilibrium are significant, with elevated temperatures generally favoring the enol form due to entropy considerations. The equilibrium position can shift as temperature increases, leading to changes in the relative concentrations of the different tautomeric forms [7].

The presence of hydrogen bond donors and acceptors in the environment can also influence the tautomeric equilibrium. Strong hydrogen bonding solvents tend to stabilize specific tautomeric forms through selective solvation, while non-polar solvents provide less stabilization and may allow for different equilibrium positions [6].

Water-Mediated Tautomerization

Water plays a crucial role in the tautomerization process of pyrimidine-2,4,6-triol, acting as both a solvent and a catalyst for proton transfer reactions. Water molecules can facilitate tautomeric shifts by providing a pathway for proton migration between different sites on the molecule [8].

The water-mediated tautomerization mechanism involves the formation of hydrogen-bonded complexes between water molecules and the hydroxyl groups of pyrimidine-2,4,6-triol. These complexes can lower the activation energy for proton transfer, making the tautomeric interconversion more facile [8].

In aqueous solutions, the tautomeric equilibrium of pyrimidine-2,4,6-triol reaches a steady state that is different from that observed in non-aqueous environments. The presence of water molecules stabilizes certain tautomeric forms through hydrogen bonding, leading to shifts in the equilibrium position [8].

Acid-Base Properties

pKa Values

Pyrimidine-2,4,6-triol exhibits acidic properties with a primary pKa value of 4.01 at 25°C [1]. This relatively low pKa value indicates that the compound is moderately acidic, which is consistent with the presence of multiple hydroxyl groups that can release protons in aqueous solution.

The acid-base behavior of pyrimidine-2,4,6-triol is complex due to the presence of multiple ionizable sites. The compound can undergo stepwise deprotonation, with different hydroxyl groups having different pKa values depending on their position and the electronic effects of the pyrimidine ring [9].

The acidity of pyrimidine-2,4,6-triol is enhanced by the electron-withdrawing nature of the pyrimidine ring, which stabilizes the conjugate base forms through resonance delocalization. This electronic effect makes the hydroxyl groups more acidic than they would be in simple alcohols [9].

Protonation/Deprotonation Sites

The primary protonation sites in pyrimidine-2,4,6-triol are the nitrogen atoms in the pyrimidine ring, which can accept protons under acidic conditions [10]. The nitrogen atoms at positions 1 and 3 of the pyrimidine ring are the most likely sites for protonation due to their lone pair electrons and their position relative to the hydroxyl substituents.

Deprotonation of pyrimidine-2,4,6-triol occurs primarily at the hydroxyl groups located at positions 2, 4, and 6 of the pyrimidine ring [10]. The order of deprotonation depends on the relative acidity of each hydroxyl group, which is influenced by the electronic effects of the pyrimidine ring and the other substituents.

The deprotonation process can be sequential, with the most acidic hydroxyl group releasing its proton first, followed by the less acidic sites. This stepwise deprotonation results in the formation of various ionic species with different charges and chemical properties [10].

pH-Dependent Behavior

The behavior of pyrimidine-2,4,6-triol is strongly pH-dependent, with the compound existing in different ionic forms at different pH values. In acidic aqueous solutions (pH 2-3), the compound maintains its neutral form or may undergo protonation at the nitrogen atoms [1].

At physiological pH values (around 7.4), pyrimidine-2,4,6-triol exists predominantly in its deprotonated forms, with one or more hydroxyl groups having lost their protons. This pH-dependent speciation affects the compound's solubility, stability, and potential biological activity [1].

The pH-dependent behavior of pyrimidine-2,4,6-triol also influences its spectroscopic properties, with different ionic forms exhibiting different absorption and emission characteristics. This pH sensitivity makes the compound potentially useful as a pH indicator or sensor in analytical applications [1].

XLogP3

-1.3

Wikipedia

6-Hydroxypyrimidine-2,4(1H,3H)-dione

Dates

Last modified: 08-15-2023

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